

# The Discovery and Enduring Legacy of Hagemann's Ester: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate

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## Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate). Since its initial preparation by Carl Hagemann in 1893, this versatile organic compound has served as a pivotal building block in the synthesis of a wide array of complex natural products, including sterols, terpenoids, and trisporic acids. This document details the seminal synthetic routes, including Hagemann's original preparation, the Knoevenagel modification, the Newman and Lloyd Diels-Alder approach, and the Mannich-type reactions. Each method is presented with a focus on its historical context, reaction mechanism, and detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key reaction pathways are visualized using Graphviz diagrams. This guide is intended to be a valuable resource for researchers in organic synthesis and drug development, offering both historical perspective and practical synthetic details.

## Introduction: A Historical Perspective

Hagemann's ester, with the IUPAC name ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate, is an organic compound first described by the German chemist Carl Hagemann in 1893.<sup>[1]</sup> Its discovery marked a significant advancement in synthetic organic chemistry, providing a valuable synthon for the construction of six-membered rings. The utility of Hagemann's ester

lies in its multifunctional structure, incorporating a ketone, an ester, and an  $\alpha,\beta$ -unsaturated system, which allows for a variety of chemical transformations. Over the past century, it has been employed as a key intermediate in the synthesis of numerous natural products, including sterols, trisporic acids, and various terpenoids.<sup>[1]</sup> This guide will explore the primary methods developed for its synthesis, providing detailed experimental procedures and mechanistic insights.

## Spectroscopic and Physical Properties of Hagemann's Ester

A comprehensive understanding of the physicochemical properties of Hagemann's ester is essential for its synthesis, purification, and characterization.

Table 1: Physical Properties of Hagemann's Ester

Property	Value	Reference
CAS Number	487-51-4	<sup>[1]</sup>
Chemical Formula	C <sub>10</sub> H <sub>14</sub> O <sub>3</sub>	<sup>[1]</sup>
Molar Mass	182.22 g/mol	<sup>[1]</sup>
Appearance	Pale yellow liquid	
Boiling Point	268-272 °C (514-522 °F; 541-545 K)	<sup>[1]</sup>
Density	1.078 g/mL	<sup>[1]</sup>

Table 2: Spectroscopic Data of Hagemann's Ester

Spectroscopy	Data
$^1\text{H}$ NMR	This data is compiled from typical values for similar structures and may vary based on solvent and experimental conditions. $\delta$ (ppm): 1.25 (t, 3H, $-\text{OCH}_2\text{CH}_3$ ), 1.95 (s, 3H, $-\text{C}=\text{C}-\text{CH}_3$ ), 2.30-2.60 (m, 4H, $-\text{CH}_2-\text{CH}_2-$ ), 3.60 (m, 1H, $-\text{CH}-\text{COOEt}$ ), 4.15 (q, 2H, $-\text{OCH}_2\text{CH}_3$ ), 5.85 (s, 1H, $-\text{C}=\text{CH}-\text{CO}$ ).
$^{13}\text{C}$ NMR	This data is compiled from typical values for similar structures and may vary based on solvent and experimental conditions. $\delta$ (ppm): 14.1 ( $-\text{OCH}_2\text{CH}_3$ ), 22.5 ( $-\text{C}=\text{C}-\text{CH}_3$ ), 30.5 ( $-\text{CH}_2-$ ), 36.8 ( $-\text{CH}_2-$ ), 49.5 ( $-\text{CH}-\text{COOEt}$ ), 60.8 ( $-\text{OCH}_2\text{CH}_3$ ), 128.5 ( $=\text{CH}-$ ), 162.1 ( $-\text{C}=\text{C}-\text{CH}_3$ ), 172.5 ( $\text{C}=\text{O}$ , ester), 198.0 ( $\text{C}=\text{O}$ , ketone).
Infrared (IR)	$\nu$ ( $\text{cm}^{-1}$ ): $\sim 2980$ (C-H, $\text{sp}^3$ ), $\sim 2940$ (C-H, $\text{sp}^3$ ), $\sim 1735$ ( $\text{C}=\text{O}$ , ester), $\sim 1670$ ( $\text{C}=\text{O}$ , $\alpha,\beta$ -unsaturated ketone), $\sim 1640$ ( $\text{C}=\text{C}$ ).
Mass Spectrometry (MS)	$m/z$ : 182 ( $\text{M}^+$ ), 153, 137, 125, 111, 97, 83, 69.

## Synthetic Methodologies

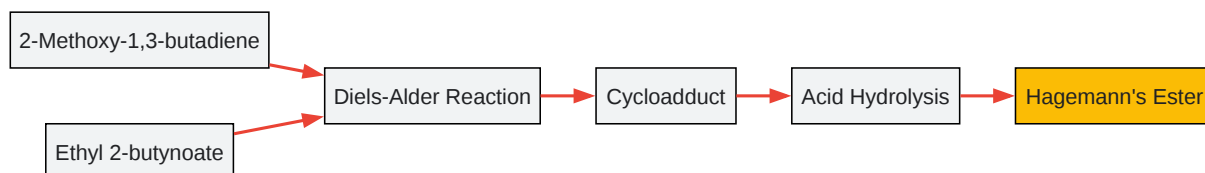
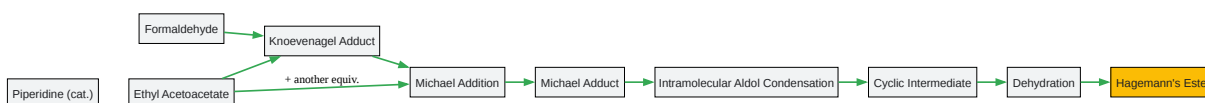
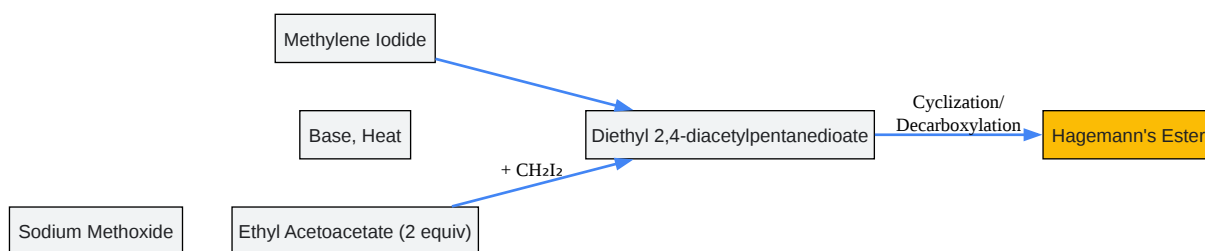
Several synthetic routes to Hagemann's ester have been developed since its discovery. The following sections detail the most significant of these methods.

### Hagemann's Original Synthesis (1893)

The first preparation of Hagemann's ester involved the reaction of two equivalents of ethyl acetoacetate with methylene iodide in the presence of sodium methoxide. This reaction forms the diethyl ester of 2,4-diacetylpentane-1,5-dioate, which upon treatment with base, cyclization, and heating, yields Hagemann's ester.<sup>[1]</sup>

To a solution of sodium methoxide (prepared from sodium metal in anhydrous methanol), two equivalents of ethyl acetoacetate are added. The mixture is cooled, and one equivalent of methylene iodide is added dropwise. The reaction is stirred and heated to reflux. After cooling,

the reaction mixture is acidified and extracted with an organic solvent. The solvent is removed under reduced pressure, and the resulting intermediate is treated with a base (e.g., sodium ethoxide in ethanol) and heated to induce cyclization and subsequent decarboxylation to afford Hagemann's ester. The product is purified by vacuum distillation.



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## References

- 1. Hagemann's ester - Wikipedia [en.wikipedia.org]
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